(1,3-Dioxoisoindol-2-yl) 3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

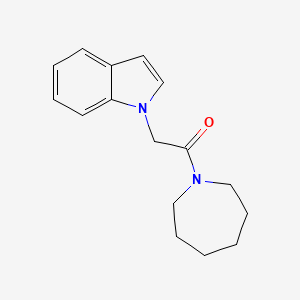

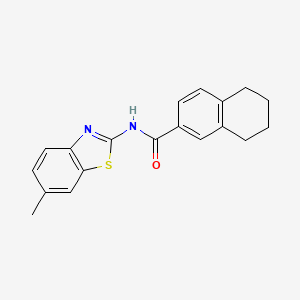

“(1,3-Dioxoisoindol-2-yl) 3-phenylpropanoate” is a chemical compound with the CAS Number: 84379-71-5 . It has a molecular weight of 295.29 . It is a solid substance that should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Synthesis Analysis

Several synthesis methods for “this compound” have been reported . For example, one method involves the use of N,N-dimethyl-4-aminopyridine and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane at 20°C for 2 hours . Another method involves two stages: the first stage involves reacting 3-Phenylpropionic acid with phosgene in dichloromethane and N,N-dimethyl-formamide at 0°C for 2 hours in an inert atmosphere. The second stage involves reacting 2-hydroxyisoindoline-1,3-dione with triethylamine in tetrahydrofuran at 20°C for 16 hours in an inert atmosphere .

Molecular Structure Analysis

The linear formula for “this compound” is C17H13NO4 . The InChI Key is JPQIUWUEOYWICT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The molecular weight is 295.29 .

Scientific Research Applications

Antiepileptic Activity : (1,3-Dioxoisoindol-2-yl) 3-phenylpropanoate derivatives have been investigated for their antiepileptic properties. A study demonstrated that certain derivatives significantly increased seizure latency times in mice, indicating potential antiepileptic effects (Asadollahi et al., 2019).

Liquid Crystalline Behavior : This compound has also been used in the synthesis of mesogenic Schiff bases, which displayed enantiotropic liquid crystalline behavior with nematic texture. This finding is relevant for materials science, particularly in the development of liquid crystal displays (Dubey et al., 2018).

Chiral Electrodes for Enantiomer Recognition : In another application, derivatives of this compound were used to create chiral electrodes capable of recognizing specific enantiomers of molecules, which has implications in analytical chemistry (Dong et al., 2015).

AChE Inhibitor : A derivative of this compound has been evaluated as an inhibitor of acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).

Antimicrobial Activity : The compound and its derivatives have also shown promising results in antimicrobial activities, suggesting potential applications in the development of new antibiotics (Bedair et al., 2006).

Plant Growth Inhibition : In agriculture, certain derivatives were found to inhibit the growth of tomato seedlings, indicating potential use as growth inhibitors (Higashide et al., 2014).

HIV Integrase Strand Transfer Inhibitors : This compound has been a part of the synthesis of analogues that showed significant inhibition of HIV-1 integrase, a key enzyme in the life cycle of HIV (Wadhwa et al., 2019).

Anti-inflammatory Agents : It has been involved in the synthesis of derivatives showing anti-inflammatory activity, which could lead to new treatments for inflammatory diseases (Nikalje et al., 2015).

Safety and Hazards

The safety information for “(1,3-Dioxoisoindol-2-yl) 3-phenylpropanoate” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQIUWUEOYWICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84379-71-5 |

Source

|

| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B2688831.png)

![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)

![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)

![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)

![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2688843.png)

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)